molecular formula C6H6ClIN2S B3081771 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine CAS No. 111079-18-6

4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B3081771
CAS No.: 111079-18-6
M. Wt: 300.55 g/mol
InChI Key: WCIOJCXAPLZUIT-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClIN2S and a molecular weight of 300.55 g/mol . This compound is characterized by the presence of chlorine, iodine, and methylthio groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methylthio groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine include:

The uniqueness of this compound lies in its specific combination of halogen and methylthio groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

4-chloro-5-iodo-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2S/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIOJCXAPLZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235380
Record name 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-18-6
Record name 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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